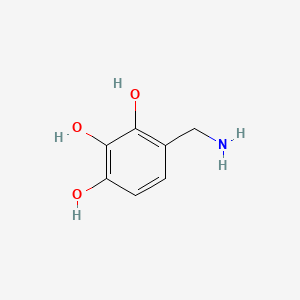

4-(Aminomethyl)benzene-1,2,3-triol

Description

The exploration of novel organic molecules is a cornerstone of chemical science, driving innovations across various fields. Among the vast array of compounds, 4-(Aminomethyl)benzene-1,2,3-triol presents a unique combination of functional groups that makes it a subject of academic interest. Its structure, featuring a benzenetriol core and an aminomethyl substituent, positions it at the intersection of several important classes of organic compounds.

This compound is structurally defined by two key features: a benzene (B151609) ring substituted with three hydroxyl (-OH) groups in adjacent positions (a 1,2,3-triol, or pyrogallol (B1678534), moiety) and an aminomethyl (-CH₂NH₂) group. This places the compound firmly within the families of benzenetriols and phenolic amines.

Benzenetriols are a class of polyphenolic compounds with the general formula C₆H₃(OH)₃. wikipedia.org They exist as three isomers depending on the position of the hydroxyl groups:

Benzene-1,2,3-triol (Pyrogallol) nist.gov

Benzene-1,2,4-triol (Hydroxyquinol) chemicalbook.comnih.gov

Benzene-1,3,5-triol (Phloroglucinol)

These compounds are known for their antioxidant properties, stemming from the electron-rich nature of the phenol (B47542) rings, which allows them to scavenge free radicals. nih.gov The reactivity of benzenetriols is significantly influenced by the arrangement of their hydroxyl groups. cir-safety.org

Phenolic amines are compounds that contain both a hydroxyl group attached to an aromatic ring and an amine functional group. This combination of acidic (phenol) and basic (amine) functionalities imparts unique chemical and physical properties. ontosight.ai Phenolic amines are prevalent in many biologically active molecules and serve as important intermediates in organic synthesis. researchgate.net The presence of both groups allows for a wide range of chemical modifications, making them versatile building blocks.

This compound, therefore, combines the characteristics of both classes. Its pyrogallol backbone provides a highly activated aromatic system with strong reducing potential, while the aminomethyl group introduces a basic center and a site for further functionalization.

The synthesis of aminomethylated phenols is historically rooted in the development of multicomponent reactions, most notably the Mannich reaction . Discovered by German chemist Carl Mannich in 1912, this reaction is a cornerstone of organic synthesis. youtube.com It typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but it was quickly extended to other acidic C-H compounds, including phenols. taylorandfrancis.comwikipedia.org

The classic Mannich reaction involves the condensation of a compound with an active hydrogen atom (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia (B1221849). thermofisher.com The reaction proceeds through the formation of an electrophilic iminium ion (also known as an Eschenmoser salt precursor), which then undergoes an electrophilic aromatic substitution with the electron-rich phenol ring. youtube.com This provides a direct and efficient route to introduce an aminomethyl group onto the phenolic scaffold. researchgate.net

The development of the Mannich reaction was a significant milestone, as it provided a straightforward method for preparing β-amino carbonyl compounds and aminomethylated phenols, which are valuable synthetic intermediates. thermofisher.com These "Mannich bases" have been instrumental in the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceuticals and materials science. researchgate.netacs.org

In modern chemical research, particularly in medicinal chemistry and materials science, there is a high demand for novel "building blocks" or "scaffolds." These are core molecular structures that can be systematically modified to create libraries of compounds for screening and development. dntb.gov.uaenamine.net this compound is an example of such a scaffold, offering several points for chemical diversification.

The significance of this compound as a scaffold lies in the combined properties of its constituent parts:

The Benzenetriol Core: The three hydroxyl groups can be selectively protected or functionalized. They also contribute to the molecule's polarity and ability to form hydrogen bonds, which can be crucial for molecular recognition in biological systems or for determining the properties of polymeric materials. nih.gov

The Aminomethyl Group: The primary amine is a nucleophilic and basic site, allowing for reactions such as acylation, alkylation, and the formation of amides or sulfonamides. This enables the attachment of a wide variety of side chains to the core structure.

The Aromatic Ring: The benzene ring itself can undergo further electrophilic substitution, although the positions are strongly dictated by the existing hydroxyl groups.

Phenolic structures are common in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The introduction of amine groups can further enhance biological activity. ontosight.ai While specific research focusing exclusively on this compound is not widespread, its potential can be inferred from the extensive research on related phenolic amines and polyphenols, which are investigated for their antioxidant, anti-inflammatory, and neuroprotective properties. researchgate.netgsconlinepress.com In medicinal chemistry, there is a growing emphasis on creating molecules with more three-dimensional character to improve properties like solubility and bioavailability, and scaffolds like this can serve as starting points for such designs. tcichemicals.com

Table 1: Physicochemical Properties of this compound Data sourced from PubChem. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 79146-83-1 |

| Topological Polar Surface Area | 86.7 Ų |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

The study of a compound like this compound involves a standard suite of modern chemical research methodologies, encompassing synthesis, purification, and characterization.

Synthesis: The primary synthetic route to this compound would likely be a variation of the Mannich reaction. This would involve the reaction of benzene-1,2,3-triol (pyrogallol) with formaldehyde (B43269) and ammonia (or a protected form of ammonia) under controlled conditions. The high reactivity of the pyrogallol ring would necessitate careful control of stoichiometry and reaction conditions to avoid polymerization or the formation of multiple substitution products. Alternative multi-step synthetic strategies could involve the nitration of a protected pyrogallol, followed by reduction of the nitro group to an amine, and subsequent functionalization if needed. libretexts.org

Purification and Isolation: Following synthesis, the target compound must be isolated from the reaction mixture and purified. Common techniques for this include:

Crystallization: Exploiting differences in solubility to obtain the pure crystalline solid.

Chromatography: Techniques such as column chromatography (using silica (B1680970) gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC) are used to separate the desired product from byproducts and unreacted starting materials based on differences in polarity and other physicochemical properties.

Structural Characterization: Once a pure sample is obtained, its chemical structure is confirmed using a combination of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the definitive mapping of the molecular structure.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H stretches of the phenolic hydroxyls, the N-H stretches of the amine, and the C-H and C=C bonds of the aromatic ring.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which can be compared to the theoretical values calculated from the molecular formula.

These established methodologies form the foundation for the synthesis and verification of new chemical entities like this compound, enabling further investigation into its properties and potential applications. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

79146-83-1 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

4-(aminomethyl)benzene-1,2,3-triol |

InChI |

InChI=1S/C7H9NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H,3,8H2 |

InChI Key |

RLVMDCBYSARFDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CN)O)O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Aminomethyl Benzene 1,2,3 Triol

Fundamental Reaction Mechanisms Involving Functional Groups

The reactivity of 4-(aminomethyl)benzene-1,2,3-triol can be understood by examining the characteristic reactions of its individual functional components.

Oxidation-Reduction Chemistry of the Triol Moiety

The 1,2,3-triol (pyrogallol) portion of the molecule is highly susceptible to oxidation due to the electron-rich nature of the benzene (B151609) ring, which is further enhanced by the three hydroxyl groups. This high reactivity makes the triol moiety prone to oxidation, which can be initiated by various oxidizing agents or even atmospheric oxygen, particularly under basic conditions. The oxidation process can lead to the formation of complex quinone-type structures and other colored products. The specific products formed will depend on the oxidant used and the reaction conditions.

Conversely, while the triol is readily oxidized, reduction of the aromatic ring is a challenging transformation that would require harsh conditions, such as high-pressure hydrogenation, which would likely also affect the other functional groups present in the molecule.

Amine Reactivity and Nucleophilic Transformations

The primary amine group (-NH2) on the aminomethyl substituent is a key site for nucleophilic reactions. As a nucleophile, the lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds.

Common reactions involving the amine group include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, or even quaternary ammonium (B1175870) salts. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). wjpsonline.com

These transformations are fundamental in modifying the structure and properties of the parent molecule, enabling its use as a scaffold for more complex derivatives.

Aromatic Ring Reactivity and Substitutions

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the three hydroxyl groups and the aminomethyl group. libretexts.org These substituents increase the electron density of the ring, making it more susceptible to attack by electrophiles. msu.edu

The hydroxyl and aminomethyl groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these groups. libretexts.org However, the substitution pattern is also influenced by steric hindrance from the existing substituents. Given the substitution pattern of the parent molecule, the remaining unsubstituted positions on the ring are the primary sites for further functionalization. The specific regioselectivity of these reactions would need to be determined empirically, as it will be a balance of electronic and steric factors. msu.edu

Derivatization and Scaffold Construction from this compound

The reactive functional groups of this compound serve as handles for its derivatization and the construction of more complex molecular architectures, including various heterocyclic systems.

Formation of Iminomethyl and Schiff Base Compounds

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wjpsonline.com This reaction typically proceeds via a two-step mechanism involving the initial addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the imine. wjpsonline.com

This reaction is versatile and can be used to introduce a wide variety of substituents onto the nitrogen atom, depending on the carbonyl compound used. The resulting Schiff bases can be stable compounds themselves or can serve as intermediates for further transformations. nih.gov

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) |

| This compound | Ketone (R-CO-R') | Schiff Base (Imine) |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles, Triazoles)

The bifunctional nature of this compound, possessing both an amine and hydroxyl groups, makes it a suitable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from derivatives of this compound. nih.gov For instance, the amine can be converted to a hydrazide, which can then undergo cyclization with a carboxylic acid or its derivative in the presence of a dehydrating agent to form the oxadiazole ring. organic-chemistry.org Another approach involves the reaction of an N-acylhydrazone, derived from the amine, with an oxidizing agent. nih.gov

Triazoles: The synthesis of 1,2,3-triazoles can be achieved through the well-known Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) (CuAAC or "click chemistry"). organic-chemistry.orgnih.gov This would involve converting the amine group of this compound into an azide, which can then react with a terminal alkyne to form the 1,2,3-triazole ring. frontiersin.org Alternatively, 1,2,4-triazoles can be synthesized through various methods, such as the reaction of amidrazones (which can be prepared from the amine) with one-carbon electrophiles. nih.gov

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Heterocycle | General Synthetic Strategy |

|---|---|

| 1,3,4-Oxadiazole | Cyclization of a diacylhydrazine derivative. nih.gov |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). organic-chemistry.orgfrontiersin.org |

| 1,2,4-Triazole | Reaction of amidrazones with one-carbon electrophiles. nih.gov |

Polymerization Reactions and Macromolecular Integration

The dual-functionality of this compound allows it to participate in various polymerization reactions, leading to a range of macromolecular architectures. The primary routes for polymerization involve either the reactive catechol-like ring or the nucleophilic aminomethyl group.

Oxidative Polymerization of the Phenolic Ring:

The 1,2,3-triol group, similar to catechols and other polyphenols, is susceptible to oxidation, which can initiate polymerization. nih.govacs.org This process can be triggered by chemical oxidants (e.g., sodium periodate), enzymes (e.g., peroxidase, tyrosinase), or autoxidation under alkaline conditions. nih.govacs.org The oxidation of the hydroxyl groups leads to the formation of highly reactive o-quinone intermediates. nih.govnih.gov These quinones can then undergo several reactions:

Self-Polymerization: The quinone intermediates can react with each other, leading to the formation of polyphenolic chains with C-C and C-O linkages, resulting in a complex, cross-linked polymeric network. nih.gov The polymerization of various phenols, catalyzed by enzymes like peroxidase, has been shown to produce phenolic polymers with average molecular weights ranging from 400 to 26,000 Da. nih.gov

Reaction with Amine Groups: The generated quinones are electrophilic and can readily react with nucleophiles. nih.govnih.gov The primary amine of a neighboring this compound molecule can act as a nucleophile, attacking the quinone ring. This can occur via two main pathways:

Michael-type Addition: The amine group can add to the quinone ring, forming a covalent C-N bond and leading to the incorporation of the amine into the polymer backbone or as a cross-linking point. acs.orgnih.gov

Schiff Base Formation: The amine can react with a carbonyl group of the quinone to form a Schiff base (imine) linkage. nih.gov

These reactions, occurring simultaneously, can lead to highly cross-linked, robust materials. The interplay between catechol oxidation and amine reactions is fundamental to natural processes like the formation of mussel adhesive proteins and insect cuticles. nih.gov

Condensation Polymerization involving the Aminomethyl Group:

The primary amine of the aminomethyl group provides a reactive site for step-growth polymerization with suitable comonomers. This allows for the integration of the this compound moiety into linear or branched polymers with well-defined backbones.

Polyamide Formation: The aminomethyl group can react with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, to form polyamides. This polycondensation reaction, often carried out at low temperatures or with activating agents (e.g., the Yamazaki-Higashi method), would result in an amide linkage in the polymer backbone. researchgate.netmdpi.com The resulting polyamides would feature the pendant triol group, which could be used for subsequent cross-linking or functionalization.

Polyimine (Schiff Base) Formation: Reaction with dialdehydes or diketones would lead to the formation of polyimines through Schiff base chemistry. nih.gov These polymers are known for their dynamic covalent nature and potential applications in self-healing materials and sensors.

The table below summarizes the potential polymerization pathways for this compound based on the reactivity of its functional groups.

| Functional Group | Polymerization Type | Comonomer/Initiator | Resulting Linkage | Potential Polymer Type |

| 1,2,3-Triol | Oxidative Polymerization | Oxidant (e.g., NaIO₄, O₂, peroxidase) | C-C, C-O | Cross-linked Polyphenolic Network |

| 1,2,3-Triol & Amine | Oxidative Cross-linking | Oxidant (e.g., NaIO₄, O₂, tyrosinase) | C-N (Michael Adduct), C=N (Schiff Base) | Cross-linked Polyphenolic/Polyaminoquinonoid Network |

| Aminomethyl Group | Polycondensation | Dicarboxylic Acid / Diacid Chloride | Amide (-CO-NH-) | Polyamide |

| Aminomethyl Group | Polycondensation | Dialdehyde / Diketone | Imine (-C=N-) | Polyimine (Schiff Base Polymer) |

Macromolecular Integration:

Beyond forming homopolymers, this compound can be integrated as a functional monomer in copolymerization reactions. Its incorporation can impart specific properties to the resulting macromolecule:

Hydrophilicity and Adhesion: The multiple hydroxyl groups can enhance the hydrophilicity and water-solubility of polymers. Furthermore, the catechol-like structure is well-known for its strong adhesive properties to a wide range of surfaces, a principle inspired by mussel adhesive proteins. nih.gov

Cross-linking and Curing: The triol and amine functionalities can act as reactive sites for post-polymerization modification or cross-linking. For instance, a linear polymer with pendant triol groups could be cross-linked through oxidation to form a durable hydrogel or coating.

Metal Chelation: The 1,2,3-triol arrangement is an excellent chelating site for various metal ions. Incorporating this monomer into a polymer matrix would create a material capable of sequestering metals, potentially for applications in catalysis, sensing, or environmental remediation.

Spectroscopic and Computational Characterization of 4 Aminomethyl Benzene 1,2,3 Triol Systems

Advanced Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the characterization of molecular structures. For 4-(aminomethyl)benzene-1,2,3-triol, a multi-technique approach is employed to confirm its identity and describe its features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of this compound can be unequivocally established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the amino (-NH₂) protons, and the hydroxyl (-OH) protons. The aromatic region would typically show signals for the two non-equivalent aromatic protons on the benzene (B151609) ring. The aminomethyl group's protons would appear as a characteristic signal, and its chemical shift would be influenced by the adjacent amino group and the aromatic ring. The protons of the three hydroxyl groups and the amino group are exchangeable and may appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. In this compound, seven distinct carbon signals are expected: one for the methylene carbon and six for the aromatic carbons of the benzene ring. The carbons bearing the hydroxyl groups will be significantly deshielded, appearing at higher chemical shifts compared to the other ring carbons. The chemical shifts provide direct evidence of the substitution pattern on the aromatic ring.

The following table summarizes the predicted NMR data based on the structure of this compound and data from analogous compounds. stackexchange.compsu.educhemicalbook.com

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| -CH₂-NH₂ | 3.5 - 4.5 | 40 - 50 |

| Ar-OH | 8.0 - 10.0 (broad) | 140 - 155 (C-OH) |

| -NH₂ | 1.5 - 3.5 (broad) | N/A |

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties.

The broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups and the N-H stretching of the primary amine group. The presence of multiple, potentially hydrogen-bonded hydroxyl groups contributes to the breadth of this peak. Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methylene group is expected in the 2950-2850 cm⁻¹ range.

The region from 1620-1450 cm⁻¹ contains characteristic C=C stretching vibrations of the aromatic ring. The N-H bending vibration of the primary amine may also be observed in this region, typically around 1650-1580 cm⁻¹. The C-O stretching of the phenolic hydroxyl groups will produce strong bands in the 1260-1000 cm⁻¹ region, while C-N stretching of the aminomethyl group appears around 1250-1020 cm⁻¹. Out-of-plane (OOP) C-H bending vibrations for the substituted benzene ring can be found in the 900-675 cm⁻¹ range, which can help confirm the substitution pattern. thermofisher.comnist.govchemicalbook.com

The following table presents the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching, H-bonded | 3600 - 3200 (broad) |

| N-H (Amine) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2950 - 2850 |

| C=C (Aromatic) | Stretching | 1620 - 1450 |

| N-H (Amine) | Bending | 1650 - 1580 |

| C-O (Phenolic) | Stretching | 1260 - 1000 |

| C-N (Alkyl Amine) | Stretching | 1250 - 1020 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. The benzene ring with its multiple hydroxyl groups and an aminomethyl substituent in this compound constitutes a significant chromophore.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of the electron-donating hydroxyl and aminomethyl groups causes a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. The exact position and intensity of these bands are influenced by the solvent polarity. Typically, substituted phenols exhibit strong absorption bands in the UV region. For this compound, one would anticipate absorption maxima in the range of 270-300 nm. science-softcon.de

| Transition Type | Expected Wavelength Range (λ_max) | Solvent Effects |

| π → π* (Aromatic) | 270 - 300 nm | Polar solvents may cause shifts in λ_max |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound is 155.15 g/mol . nih.govepa.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with high precision (e.g., 155.0582 g/mol for the monoisotopic mass). nih.gov

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ of this compound will undergo characteristic fragmentation. Common fragmentation pathways for benzylamines include the cleavage of the C-C bond between the aromatic ring and the methylene group (benzylic cleavage), leading to the formation of a stable tropylium (B1234903) ion or a related aromatic cation. Loss of the amino group or small neutral molecules like water from the hydroxyl groups can also be expected. miamioh.edu

The following table outlines potential major fragments observed in the mass spectrum of this compound.

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 155 |

| [M-NH₂]⁺ | Loss of amino radical | 139 |

| [M-CH₂NH₂]⁺ | Loss of aminomethyl radical | 125 |

| [C₆H₆O₃]⁺ | Benzenetriol radical cation | 126 |

| [C₇H₈O]⁺ | Rearrangement and loss of NH and O | 108 |

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods complement experimental data by providing a deeper understanding of the molecular properties at an electronic level.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the geometric and electronic structure of this compound. indexcopernicus.comresearchgate.netglobalresearchonline.net These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrogallol (B1678534) ring, specifically on the oxygen atoms of the hydroxyl groups and the π-system of the benzene ring. The LUMO is likely to be distributed over the aromatic ring's antibonding π* orbitals. The presence of multiple electron-donating groups (three -OH and one -CH₂NH₂) would raise the energy of the HOMO, making the molecule a good electron donor and susceptible to oxidation.

Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MESP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would be found around the hydroxyl and amino hydrogens. globalresearchonline.netresearchgate.net

| Computational Parameter | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Electron donating ability | Relatively high energy due to electron-donating substituents |

| LUMO Energy | Electron accepting ability | Lowered by the aromatic system |

| HOMO-LUMO Gap | Chemical reactivity/stability | Relatively small gap, indicating potential for high reactivity |

| MESP | Site of chemical reactivity | Negative potential on O and N atoms; positive on acidic H atoms |

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations allow for the exploration of its conformational flexibility, solvation properties, and interactions with biomacromolecules such as enzymes or receptors.

The foundation for such simulations is the creation of a molecular force field, which defines the potential energy of the system. The Automated Topology Builder (ATB) and Repository provides pre-calculated molecular topologies for compounds like this compound, which are essential for running MD simulations. These topologies are developed to be compatible with various simulation packages and are crucial for studies involving biomolecule-ligand complexes, free energy calculations, and structure-based drug design.

Conformational analysis, a key component of computational characterization, involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, this analysis focuses on the rotational freedom of the aminomethyl group relative to the benzene ring and the orientation of the three hydroxyl groups. Methods such as dihedral driver calculations are used to systematically rotate specific bonds and calculate the energy at each step, revealing low-energy, preferred conformations. nih.gov In similar molecular systems, it has been found that heterocyclic rings often prefer a half-chair conformation with bulky substituents in a pseudo-equatorial position to minimize steric hindrance. nih.gov Understanding the preferred conformations of this compound is vital for predicting its binding mode to a biological target.

Table 1: Molecular Parameters for MD Simulation of this compound

| Parameter | Value | Source |

| Molecule ID (ATB) | 50363 | |

| Molecular Formula | C₇H₉NO₃ | nih.govnih.gov |

| Molecular Weight | 155.15 g/mol | nih.govnih.gov |

| Net Charge | 0 | |

| Number of Atoms | 20 | |

| IUPAC InChI Key | RLVMDCBYSARFDM-UHFFFAOYSA-N | nih.govnih.gov |

Electrostatic Potential Mapping and Active Site Prediction

Electrostatic Potential (ESP) mapping is a computational visualization technique that illustrates the charge distribution across a molecule's surface. walisongo.ac.id It is instrumental in predicting how a molecule will interact with other molecules, particularly biological targets. In an ESP map, regions of negative electrostatic potential (typically colored red) correspond to areas rich in electrons and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and attractive to nucleophiles. walisongo.ac.idresearchgate.net

For this compound, the ESP map is significantly influenced by its functional groups. The three hydroxyl (-OH) groups on the pyrogallol ring, being highly electronegative, create a large region of negative electrostatic potential. researchgate.net This electron-rich π-system and the adjacent oxygen atoms represent a potential interaction site for positively charged or polar residues in a protein. Conversely, the hydrogen atoms of the hydroxyl and amino groups would generate areas of positive potential, capable of acting as hydrogen bond donors.

Active site prediction involves identifying the specific residues within an enzyme that are directly responsible for catalysis. nih.gov Computational methods can predict these sites by comparing the protein's sequence to other known enzymes or by analyzing the protein's 3D structure to find pockets suitable for substrate binding. nih.govnih.gov

The utility of ESP mapping becomes evident when docking this compound into a predicted active site. The molecule will orient itself to achieve the most favorable electrostatic interactions. Its regions of negative potential (the pyrogallol face) will likely align with positively charged amino acid residues like arginine or lysine, or with metal cofactors within the active site, while its hydrogen bond donors engage with appropriate acceptor residues like aspartate or glutamate.

Computational Screening and Design of Derivatives

Computational screening and derivative design are central to modern drug discovery, allowing for the virtual creation and evaluation of new chemical entities based on a parent scaffold like this compound. nih.gov The objective is to design new molecules with improved potency, selectivity, or pharmacokinetic properties.

The process begins with the parent molecule as a template. A virtual library of derivatives is then generated by systematically modifying its structure. These modifications could include:

Altering the substitution pattern on the benzene ring.

Replacing hydroxyl groups with methoxy (B1213986) groups to change hydrogen bonding capacity.

Adding alkyl or aryl groups to the aminomethyl nitrogen to explore steric and hydrophobic interactions.

Introducing halogens to modulate electronic properties and membrane permeability.

This virtual library is then subjected to a hierarchical screening process. nih.gov Initially, derivatives with poor drug-like properties (e.g., those violating Lipinski's rule of five) are filtered out. The remaining candidates undergo molecular docking simulations into the target active site. These simulations predict the binding affinity and binding mode of each derivative, allowing researchers to rank them based on their potential effectiveness. nih.gov Promising derivatives identified through this computational funnel can then be prioritized for chemical synthesis and experimental validation.

Table 2: Examples of Hypothetical Derivatives for Computational Screening

| Derivative Structure | Rationale for Design | Potential Impact |

| N-methyl-4-(aminomethyl)benzene-1,2,3-triol | Introduce a small alkyl group to the amine. | Assess the impact of steric bulk and altered basicity on binding affinity. |

| 4-(Aminomethyl)-5-chlorobenzene-1,2,3-triol | Add a halogen to the aromatic ring. | Modify electronic distribution (ESP map) and potentially enhance hydrophobic interactions. |

| 4-(Aminomethyl)-2-methoxybenzene-1,3-diol | Replace a hydroxyl group with a methoxy group. | Reduce hydrogen bond donating ability to test the importance of a specific hydroxyl for binding. |

Applications in Advanced Chemical and Biochemical Systems

Role in Material Science and Polymer Chemistry

The inherent chemical functionalities of 4-(Aminomethyl)benzene-1,2,3-triol make it a promising candidate for the development of advanced materials. The presence of multiple hydroxyl groups and an amino group facilitates strong intermolecular interactions, which can be harnessed to create materials with unique and desirable properties.

Development of Adhesives and Coatings utilizing Hydrogen Bonding Potential

The pyrogallol (B1678534) moiety of this compound, with its three hydroxyl groups, offers significant potential for the formation of extensive hydrogen bond networks. This characteristic is highly desirable in the formulation of adhesives and coatings, where strong adhesion to various substrates is paramount. While direct patenting of this specific compound in adhesive formulations is not widely documented, related structures such as aminobenzoate-terminated materials are utilized in laminating adhesives. These materials leverage the hydrogen bonding capabilities of amine and ester groups to achieve robust adhesion between different layers, such as in flexible packaging for food and pharmaceuticals. The addition of a triol structure, as seen in this compound, would be expected to further enhance adhesive strength through increased hydrogen bonding opportunities with substrates like polyesters, aluminum foil, and polyolefins.

The aminomethyl group can also contribute to adhesion, particularly to surfaces with acidic or hydroxyl functionalities. Furthermore, this group provides a reactive site for cross-linking reactions, which can lead to the formation of a durable and chemically resistant coating or adhesive layer. The combination of strong, non-covalent interactions and the potential for covalent bond formation makes this compound a molecule of interest for creating high-performance adhesives and protective coatings.

Incorporation into Polymeric Matrices for Enhanced Properties

The integration of this compound into polymeric matrices holds the potential to significantly enhance the properties of the resulting composite materials. The hydroxyl and amino groups can act as active sites for grafting onto existing polymer backbones or as monomers in the synthesis of new polymers.

Enzymatic polymerization is a particularly promising route for the incorporation of phenolic compounds like this compound into polymers. Enzymes such as laccase and peroxidase can catalyze the oxidation of phenols to form reactive radical species, which then polymerize. google.com This "green" approach to polymer synthesis avoids the use of harsh chemical reagents and can lead to polymers with novel structures and properties. The resulting polymers could exhibit enhanced thermal stability, altered mechanical properties, and improved biodegradability, depending on the base polymer and the extent of incorporation of the aminomethyl-benzenetriol monomer.

The pyrogallol group, in particular, is known for its antioxidant properties. Its incorporation into a polymer matrix could impart radical-scavenging capabilities to the material, protecting it from degradation by oxidation and extending its service life. This would be particularly valuable for polymers used in outdoor applications or in environments with high levels of oxidative stress.

Fabrication of Heterostructure Devices with Polymeric Derivatives

While the direct application of this compound in heterostructure devices is not yet established, its polymeric derivatives could offer intriguing possibilities. The formation of polymers with tailored electronic properties is a key area of research for the development of next-generation electronic and optoelectronic devices.

The phenolic nature of this compound suggests that its polymers could possess semiconductor properties. The polymerization of catechols and hydroquinones, which are structurally related to the benzenetriol moiety, can lead to the formation of conjugated polymers. google.com These materials can exhibit electrical conductivity and have been explored for use in organic field-effect transistors, sensors, and other electronic components. The aminomethyl group could further be functionalized to tune the electronic properties of the polymer or to facilitate its assembly into ordered thin films, a critical step in the fabrication of heterostructure devices.

Interfacing with Biological Systems: Mechanistic and Assay-Based Studies (excluding clinical)

The structural similarity of this compound to naturally occurring polyphenols and neurotransmitters makes it a compelling candidate for investigation in biological systems. Its interactions with enzymes and its potential activity in biochemical assays are areas of active interest.

Investigations into Enzyme-Substrate and Enzyme-Inhibitor Interactions

The benzenetriol moiety of this compound is a structural analog of catechol, a known substrate for the enzyme tyrosinase. ncats.io Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and the browning of fruits and vegetables. bldpharm.com It catalyzes the oxidation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. bldpharm.com

Given its catechol-like structure, this compound is a potential substrate for tyrosinase. Enzymatic oxidation would likely lead to the formation of a reactive quinone species, which could then undergo further reactions, including polymerization.

More intriguingly, this compound and its derivatives show potential as tyrosinase inhibitors. Many known tyrosinase inhibitors are phenolic compounds that can bind to the active site of the enzyme, often by chelating the copper ions essential for its catalytic activity. nih.gov A study on a related compound, 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol, demonstrated potent non-competitive inhibition of mushroom tyrosinase, with an IC₅₀ value significantly lower than that of the well-known inhibitor kojic acid. This suggests that the 1,2,3-benzenetriol scaffold is a promising pharmacophore for the design of new tyrosinase inhibitors. The aminomethyl group of this compound could further influence its binding affinity and selectivity for the enzyme.

| Compound | Enzyme | Interaction Type | IC₅₀ (µM) |

| 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol | Mushroom Tyrosinase | Non-competitive Inhibition | 2.95 |

| Kojic Acid | Mushroom Tyrosinase | Inhibition | 38.24 |

This table presents data for a structurally related compound to highlight the potential inhibitory activity of the 1,2,3-benzenetriol moiety.

Studies of Compound Activity in Biochemical Assays

The polyphenolic nature of this compound strongly suggests that it possesses antioxidant activity. The pyrogallol group is a well-known radical scavenger, capable of donating hydrogen atoms to neutralize free radicals and thereby inhibit oxidative processes. This property is the basis for its potential use in various biochemical assays designed to measure antioxidant capacity.

Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, could be employed to quantify the antioxidant potential of this compound. In these assays, the ability of the compound to reduce the stable radical species is measured spectrophotometrically. The results of such assays would provide valuable data on its efficacy as an antioxidant compared to standard compounds like ascorbic acid or trolox.

Furthermore, the compound's ability to inhibit lipid peroxidation and protect cells from oxidative damage could be investigated in more complex cellular assays. While specific assay results for this compound are not extensively reported in the literature, the known antioxidant properties of related polyphenolic compounds provide a strong rationale for its investigation in this area.

Coordination Chemistry and Metal Complexation

The arrangement of three adjacent hydroxyl groups on an aromatic ring makes the pyrogallol moiety an excellent chelating agent for a wide range of metal ions. The addition of the aminomethyl group provides a further potential coordination site, enhancing its versatility in coordination chemistry.

This compound can act directly as a multi-dentate ligand without further modification. Its potential coordination modes are dictated by the pH of the medium, which controls the deprotonation of the phenolic hydroxyl groups.

Potential Coordination Sites: The molecule possesses four potential donor atoms: the three oxygen atoms of the hydroxyl groups and the nitrogen atom of the aminomethyl group.

Ligand Denticity: Depending on the metal ion's size, preferred geometry, and the reaction conditions, the compound can act as a bidentate ligand, typically through two adjacent deprotonated hydroxyl groups. It could also behave as a tridentate ligand, potentially involving all three hydroxyls or a combination of hydroxyl and aminomethyl groups. This flexibility allows for the synthesis of a diverse range of metal complexes.

The synthesis of such complexes would typically involve reacting this compound with a metal salt in an appropriate solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl groups and promote coordination.

Once synthesized, the resulting metal complexes would be characterized using a suite of analytical techniques to determine their structure and properties. Based on studies of analogous ligand-metal systems, the following methods would be employed: sci-hub.sevedantu.com

| Analytical Technique | Purpose in Characterization | Anticipated Observations for this compound Complexes |

| FTIR Spectroscopy | To identify which functional groups are involved in coordination. | A shift or disappearance of the broad O-H stretching bands (around 3300-3500 cm⁻¹) and potential shifts in C-O and N-H stretching frequencies upon complexation. |

| UV-Visible Spectroscopy | To study the electronic transitions and infer the geometry of the complex. | Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions, which are indicative of coordination and the resulting electronic environment of the metal ion. |

| NMR Spectroscopy | To elucidate the structure of the complex in solution, particularly for diamagnetic metal ions. | Shifts in the chemical shifts of the aromatic and aminomethyl protons upon coordination, providing information about the binding sites. |

| X-ray Crystallography | To determine the precise solid-state structure, including bond lengths, bond angles, and overall geometry. | Would provide definitive proof of the coordination mode, the denticity of the ligand, and the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). vedantu.com |

| Magnetic Susceptibility | To determine the magnetic moment of the complex, which helps in assigning the geometry, particularly for paramagnetic metal ions like Cu(II) or Ni(II). vedantu.com | The measured magnetic moment can help distinguish between different possible geometries, such as square planar versus tetrahedral for a Ni(II) complex. |

The chelation properties of this compound are primarily governed by its pyrogallol core. Polyhydroxybenzenes are well-known for their strong interactions with metal ions, a property historically used in applications like inks. chemcess.combritannica.com

The key features of its chelation are:

Hard Donor Atoms: The oxygen atoms of the hydroxyl groups are hard donors, leading to strong interactions with hard or borderline metal ions such as Fe(III), Al(III), and Cu(II). The classic deep blue-black color of iron gall ink is a direct result of the complexation between iron salts and gallic acid or tannins, which contain pyrogallol-like moieties. britannica.com

The Chelate Effect: As a multi-dentate ligand, it can form stable five- or six-membered rings with a central metal ion. For instance, coordination involving two adjacent hydroxyl groups forms a stable 5-membered ring. This chelate effect results in complexes that are significantly more stable than those formed with analogous monodentate ligands.

pH Dependence: The chelation is highly dependent on pH. In acidic solutions, the hydroxyl groups are protonated, and coordination is weak. As the pH increases, the hydroxyl groups deprotonate, becoming potent anionic oxygen donors and dramatically increasing the ligand's affinity for metal ions. This property allows for pH-controlled binding and release of metal ions.

The combination of the strong pyrogallol chelating unit and the additional aminomethyl binding site makes this compound a versatile and powerful ligand for forming stable complexes with a wide array of metal ions.

Future Directions and Emerging Research Avenues for 4 Aminomethyl Benzene 1,2,3 Triol Research

Innovations in Stereoselective and Asymmetric Synthesis of Derivatives

The development of stereoselective and asymmetric synthetic methods is crucial for accessing chiral molecules, which are fundamental in fields like pharmacology. For derivatives of 4-(aminomethyl)benzene-1,2,3-triol, achieving stereocontrol would unlock the potential to create compounds with highly specific biological interactions. While specific asymmetric syntheses for this exact molecule are not yet widely reported, future research is expected to adapt established methodologies.

Modern drug discovery often relies on creating molecules with precise three-dimensional structures to interact with specific biological targets. mdpi.com Future efforts will likely focus on introducing chirality to derivatives of this compound. This could be achieved through several emerging strategies:

Organocatalysis: The use of small organic molecules as catalysts offers a powerful tool for enantioselective synthesis. For instance, quinine-derived organocatalysts have been successfully used in one-pot reactions to create complex heterocyclic structures with high enantioselectivity (up to 98% ee). chemistryviews.org This type of catalytic system could be adapted for reactions involving the amine or the aromatic ring of this compound derivatives.

Multicomponent Reactions: Metal-free, stereoselective four-component reactions have been developed to synthesize highly functionalized heterocycles. nih.gov These reactions, which can create multiple new bonds in a single step, offer an efficient pathway to generate diverse libraries of complex molecules from simple precursors. Applying such strategies to this compound could rapidly produce novel chiral derivatives.

Chiral Auxiliaries: The use of recyclable chiral auxiliaries is a well-established method for large-scale asymmetric synthesis. mdpi.com This approach involves temporarily attaching a chiral molecule to the substrate to direct a stereoselective reaction, after which the auxiliary is removed and recovered. This method could be employed to synthesize enantiomerically pure amino acid derivatives incorporating the this compound scaffold.

Innovations in these areas will be pivotal for exploring the full potential of this compound's derivatives in applications requiring chiral specificity.

Advanced Computational Prediction of Novel Chemical Reactions and Applications

Computational chemistry provides powerful tools for predicting molecular properties, reaction outcomes, and potential applications, thereby accelerating research and reducing experimental costs. For this compound, computational methods are essential for unlocking its full potential.

The Automated Topology Builder (ATB) and Repository, for example, can facilitate the development of molecular force fields for molecular dynamics (MD) simulations. Such simulations are invaluable for studying the interactions of ligands with biological macromolecules, aiding in structure-based drug design. Public databases like PubChem already provide a range of computed properties for this compound, which serve as a foundation for more advanced computational modeling. nih.gov

Table 1: Computed Physicochemical Properties of this compound A collection of properties for this compound computed by various predictive models and available in public databases.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 155.15 g/mol | PubChem nih.gov |

| XLogP3 | 0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 155.058243149 Da | PubChem nih.gov |

| Topological Polar Surface Area | 86.7 Ų | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

Future research will likely employ more advanced computational techniques, such as:

These computational approaches will be instrumental in rationally designing new molecules and predicting their functions before their synthesis.

Exploration of Supramolecular Chemistry with this compound Scaffolds

Supramolecular chemistry, the study of systems involving more than one molecule, relies on non-covalent interactions like hydrogen bonding. The structure of this compound, with its multiple hydrogen bond donors (three hydroxyl groups and an amine) and acceptors (three oxygen atoms and one nitrogen atom), makes it an excellent candidate for building complex supramolecular assemblies. nih.gov

The benzene (B151609) ring provides a rigid and well-defined core, making it an ideal scaffold. Research on related benzene-based molecules demonstrates the potential:

Benzene-1,3,5-tricarboxamides (BTAs): These molecules self-assemble into one-dimensional, rod-like nanostructures stabilized by threefold hydrogen bonding. rsc.org This principle could be applied to derivatives of this compound to create novel nanomaterials.

Aminomethyl-benzoates: These have been used to generate macrocycles that can serve as building blocks for molecular recognition studies, targeting large biochemical structures like proteins. nih.gov

Benzene-1,2,4-triol and Benzene-1,3,5-triol: These related triols are known to form extensive hydrogen-bonding networks and can undergo interactions like oxidative dimerization. rug.nlnih.govresearchgate.netnih.gov The 1,2,3-triol arrangement in the target compound is expected to facilitate similar, if not more complex, intermolecular hydrogen bonding patterns.

Table 2: Comparison of Benzene-Based Supramolecular Scaffolds This table highlights the features of different benzene derivatives used as scaffolds in supramolecular chemistry, providing context for the potential of this compound.

| Scaffold | Key Functional Groups | Primary Interactions | Resulting Structures | Reference |

|---|---|---|---|---|

| Benzene-1,3,5-tricarboxamide (BTA) | Three amide groups | Threefold Hydrogen Bonding | 1D Nanofibers, Rod-like structures | rsc.org |

| Aminomethyl-benzoates | Amine, Ester/Amide | Amide Hydrogen Bonding | Macrocycles for molecular recognition | nih.gov |

| Benzene-1,3,5-triol (Phloroglucinol) | Three hydroxyl groups | Extensive Hydrogen Bonding | 3D Hydrogen-bonded networks | researchgate.netnih.gov |

| This compound | Three hydroxyl groups, one amine | Predicted: Extensive Hydrogen Bonding | Potential: Functional macrocycles, 3D networks, smart materials | nih.gov |

Future work in this area could involve designing and synthesizing novel host-guest systems, self-assembling materials, and functional macrocycles based on the this compound scaffold.

Development of High-Throughput Screening Methodologies for Chemical Interactions

To efficiently explore the biological activities and chemical interactions of new compounds, high-throughput screening (HTS) is indispensable. As libraries of this compound derivatives are generated, HTS methods will be crucial for identifying promising candidates for further development.

Several HTS platforms are well-suited for this purpose:

One-Bead-One-Compound (OBOC) Libraries: This technique allows for the synthesis and rapid screening of millions of compounds. nih.gov A library of peptides or other small molecules featuring the this compound scaffold could be created and screened against biological targets like proteins or enzymes to find potent inhibitors or binders. nih.gov

High-Throughput Phenotypic Profiling (HTPP): This approach uses automated microscopy and cell imaging to assess the effects of compounds on cell morphology. The Cell Painting assay, for example, has been used to screen related compounds like 5-(aminomethyl)benzene-1,2,4-triol, demonstrating its applicability to this class of molecules. epa.gov HTPP can reveal a compound's mechanism of action by comparing its phenotypic fingerprint to those of known drugs.

Table 3: Relevant High-Throughput Screening (HTS) Methodologies A summary of HTS methods applicable to the study of chemical interactions for derivatives of this compound.

| Methodology | Principle | Application for Target Compound | Reference |

|---|---|---|---|

| One-Bead-One-Compound (OBOC) Screening | Synthesis of a large library where each bead holds a unique compound, followed by on-bead screening. | Rapidly screen millions of derivatives for binding to specific proteins or enzymes. | nih.gov |

| High-Throughput Phenotypic Profiling (HTPP) | Uses automated cell imaging (e.g., Cell Painting assay) to create a "fingerprint" of a compound's effect on cells. | Identify biological activities and predict mechanism of action by comparing phenotypic profiles. | epa.gov |

| Enzyme-Linked Assays | Immobilized target is used to capture binding partners, which are then detected with an enzyme-linked antibody. | Quantify the binding affinity of hit compounds identified in initial screens. | nih.gov |

The development and application of these HTS methodologies will enable the rapid identification of derivatives with interesting biological or material properties, paving the way for new discoveries and applications.

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)benzene-1,2,3-triol, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves multi-step synthesis starting from substituted benzene derivatives. For example, analogous triol compounds (e.g., 5-chlorobenzene-1,2,4-triol) are synthesized via selective functionalization, such as hydroxylation or amination of precursor molecules . Reaction optimization may include:

- Reflux conditions : Use absolute ethanol as a solvent with catalytic glacial acetic acid to promote condensation or substitution reactions (e.g., as seen in triazole derivatives) .

- Purification : Post-reaction solvent evaporation under reduced pressure, followed by recrystallization or chromatography for high purity (>98%) .

- Yield improvement : Adjust stoichiometry (e.g., 0.001 mol precursor with equimolar reactants) and monitor reaction progress via TLC or HPLC .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic analysis :

- FT-IR : Confirm hydroxyl (-OH) and amine (-NH2) groups via peaks at ~3200–3500 cm⁻¹ .

- NMR : Use and NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and methylene groups (δ 3.0–4.0 ppm) .

- Chromatography : HPLC or GC-MS to verify purity (>98%) and detect byproducts .

- X-ray crystallography : For unambiguous structural confirmation, submit crystals to repositories like the Cambridge Crystallographic Data Centre (CCDC) .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation or decomposition .

- pH sensitivity : Avoid strongly acidic/basic conditions to preserve the aminomethyl and triol groups.

- Inert atmospheres : Use nitrogen or argon during reactions to minimize oxidative side reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental studies of this compound’s electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and HOMO-LUMO gaps to predict reactivity and redox behavior. Compare results with experimental UV-Vis spectra .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery .

- Software tools : Use Gaussian, ORCA, or ADF for simulations, validated against crystallographic data (e.g., CCDC-1441403) .

Q. What experimental strategies resolve contradictions in reported biological activity data for triol derivatives?

Methodological Answer:

- Dose-response studies : Systematically vary concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Control experiments : Test against structurally similar analogs (e.g., 5-chlorobenzene-1,2,4-triol) to isolate functional group contributions .

- Multi-parametric assays : Combine antioxidant (e.g., DPPH radical scavenging) and cytotoxicity assays (e.g., MTT) to distinguish specific vs. nonspecific effects .

Q. How can factorial design optimize the synthesis and bioactivity testing of this compound derivatives?

Methodological Answer:

- Full factorial design : Vary factors like temperature (25–80°C), solvent polarity (ethanol vs. DMF), and reaction time (2–12 hours) to identify optimal conditions .

- Response surface methodology (RSM) : Model interactions between variables (e.g., pH and catalyst loading) to maximize yield or bioactivity .

- Statistical validation : Use ANOVA to confirm significance (p < 0.05) and reduce experimental noise .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under oxidative stress?

Methodological Answer:

- LC-HRMS : Track degradation products in real-time, identifying intermediates via exact mass matching .

- EPR spectroscopy : Detect radical species formed during oxidation .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and compare degradation profiles via HPLC .

Data Integration and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Detailed protocols : Document reaction parameters (e.g., reflux time, solvent ratios) and purification steps .

- Open data sharing : Deposit spectral data in PubChem or crystallographic data in CCDC .

- Collaborative validation : Cross-verify results with independent labs using standardized methods (e.g., USP guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.